2-Aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine
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Overview
Description
The compound “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” is a complex chemical entity with a molecular formula of C9H20ClN7O3 This compound is composed of several functional groups, including an amino group, an epoxide, an aldehyde, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. One common method involves the reaction of 2-aminoethanol with 2-(chloromethyl)oxirane in the presence of a base to form an intermediate product. This intermediate is then reacted with formaldehyde and 1,3,5-triazine-2,4,6-triamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the aldehyde group can produce alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, the triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
49763-10-2 |
---|---|
Molecular Formula |
C9H20ClN7O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
2-aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H5ClO.C3H6N6.C2H7NO.CH2O/c4-1-3-2-5-3;4-1-7-2(5)9-3(6)8-1;3-1-2-4;1-2/h3H,1-2H2;(H6,4,5,6,7,8,9);4H,1-3H2;1H2 |
InChI Key |
VUHQCGUROOXRMC-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1C(O1)CCl.C(CO)N.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
49763-10-2 |
Origin of Product |
United States |
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